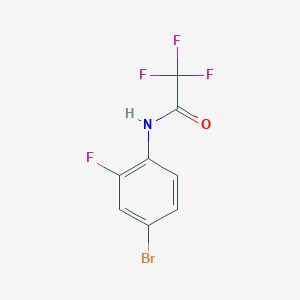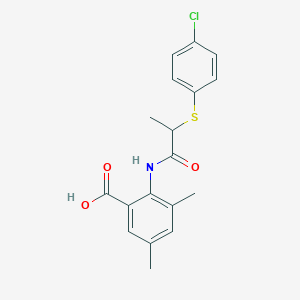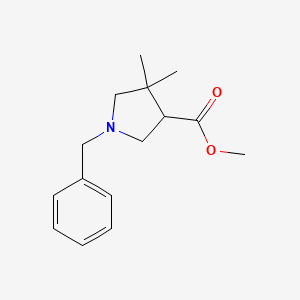
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as 2-chloro-4-fluorophenylprop-2-en-1-one, is an important organic compound in the field of organic chemistry. It is a colorless liquid with a boiling point of 134-136°C and a melting point of -65°C. It is used as a reagent in organic synthesis, and is used in the manufacture of pharmaceuticals, agrochemicals, and other organic products.
Applications De Recherche Scientifique
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic products. Additionally, it has been used to study the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to study the effects of environmental pollutants on living organisms.
Mécanisme D'action
The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, it may inhibit the activity of certain receptors, including those responsible for pain and inflammation.
Biochemical and Physiological Effects
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of certain receptors, including those responsible for pain and inflammation. Additionally, it has been shown to have an effect on the activity of the immune system, as well as to have an effect on the growth and development of cells.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, with a boiling point of 134-136°C and a melting point of -65°C. Additionally, it is relatively inexpensive and readily available. However, it is also toxic, and should be handled with caution.
Orientations Futures
There are several potential future directions for (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one. These include further research into its mechanism of action and the biochemical and physiological effects it has on living organisms, as well as the development of new synthetic methods for its synthesis. Additionally, further research could be conducted into its potential applications in the manufacture of pharmaceuticals, agrochemicals, and other organic products.
Méthodes De Synthèse
The synthesis of (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenylprop-2-en-1-one is usually accomplished through a two-step process. The first step involves the reaction of (2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneluorophenol with an alkyl halide in the presence of a base, such as sodium hydroxide, to form the corresponding alkyl ester. The second step involves the hydrolysis of the alkyl ester with aqueous acid, such as hydrochloric acid, to form the desired product.
Propriétés
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNTUTWLYWEEGK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

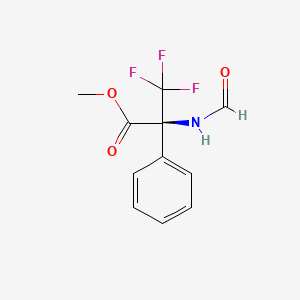
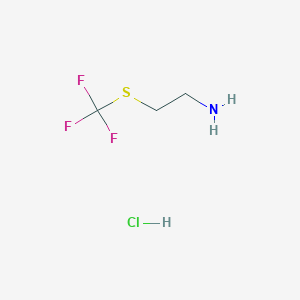
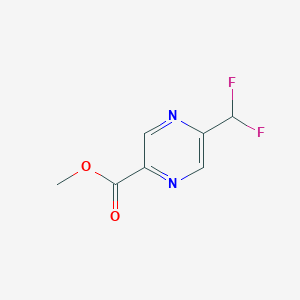
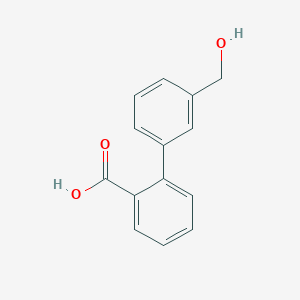
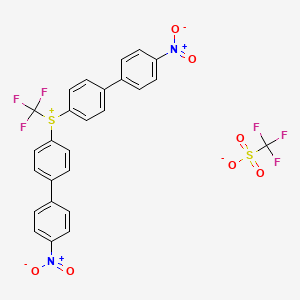
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)

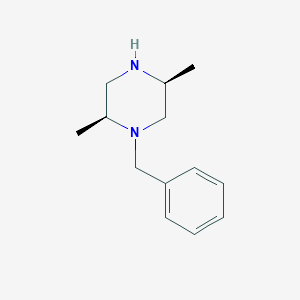
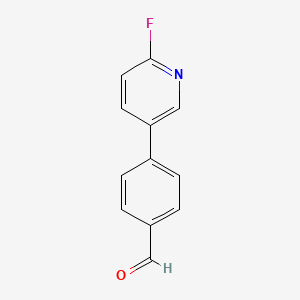
![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
